MANT-cGMP Is PKG-Inactive, Unlike Native cGMP and Widely Used PKG-Activating Analogs 8-Br-cGMP and PET-cGMP
MANT-cGMP is explicitly characterized as a fluorescent, PKG-inactive cyclic GMP analogue [1]. This contrasts fundamentally with native cGMP, which activates PKG-Iα with a Ka of ~0.1 µM and PKG-Iβ with a Ka of ~0.9 µM [2], and with 8-Br-cGMP, a well-established PKG agonist . PET-cGMP is also a membrane-permeant PKG activator . The 2′-O-MANT modification on the ribose of MANT-cGMP sterically blocks productive interaction with the PKG cyclic nucleotide-binding domain while preserving PDE substrate recognition. This functional segregation means that MANT-cGMP reports on PDE hydrolytic activity without simultaneously triggering cGMP-dependent protein kinase signaling—a confounding variable that complicates interpretation when using native cGMP or PKG-activating analogs in PDE activity assays conducted in cellular lysates or intact systems containing endogenous PKG.
| Evidence Dimension | PKG activation (agonist vs. inactive probe) |
|---|---|
| Target Compound Data | MANT-cGMP: PKG-inactive (no activation observed at standard assay concentrations) |
| Comparator Or Baseline | Native cGMP: PKG-Iα Ka ≈ 0.1 µM, PKG-Iβ Ka ≈ 0.9 µM; 8-Br-cGMP: PKG agonist; PET-cGMP: PKG activator |
| Quantified Difference | Qualitative categorical difference: MANT-cGMP is non-activating, while native cGMP and 8-Br-cGMP are established PKG agonists with sub-micromolar activation constants. |
| Conditions | PKG activation assays using recombinant PKG isoforms; cGMP analog characterization per vendor specifications (BIOLOG Cat. M 009; Enzo Cat. BLG-M009) |
Why This Matters
For PDE activity assays in biological matrices containing PKG, MANT-cGMP eliminates kinase-mediated feedback that would otherwise confound hydrolysis rate measurements, making it the preferred substrate probe when the experimental question requires isolated PDE readout.
- [1] BIOLOG Life Science Institute. MANT-cGMP Product Datasheet. Cat. No. M 009. Fluorescent, PKG-inactive cyclic GMP analogue. View Source
- [2] Taylor SS, Wallbott M, Machal EMF, Søberg K, Ahmed F, Bruystens J, et al. cGMP-Dependent Protein Kinase Modulators. Handbook of Experimental Pharmacology. 2009;191:235-260. View Source
